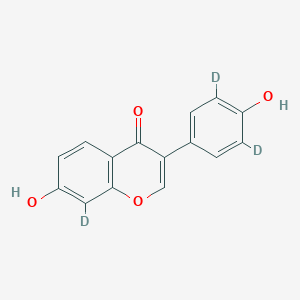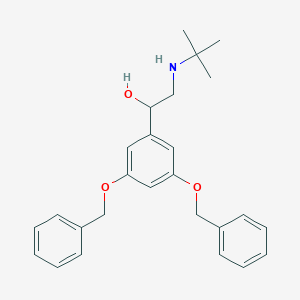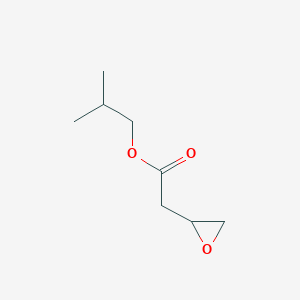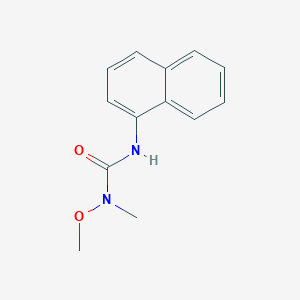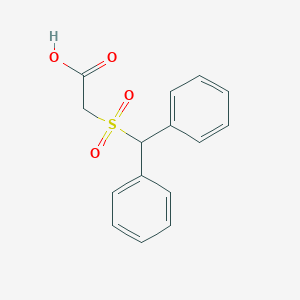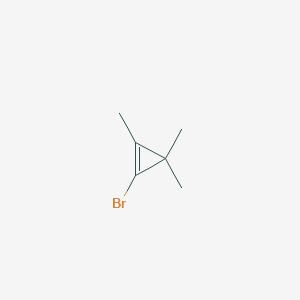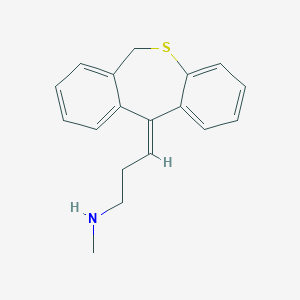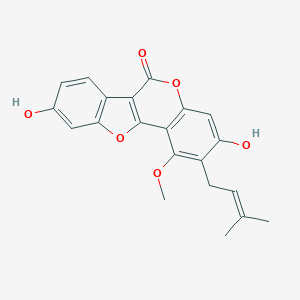
4-(Benzyloxy)-2-methylbenzaldehyd
Übersicht
Beschreibung
2-Methyl 4-benzyloxybenzaldehyde (MBOB) is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a melting point of 70-72°C and a boiling point of 305-307°C. MBOB is widely used in the synthesis of various compounds, such as pharmaceuticals, fragrances, and dyes. It is also used in the production of polymers and in the synthesis of polymers and other materials. In addition, it is used in the production of polysaccharides, polyamides, and polyesters.
Wissenschaftliche Forschungsanwendungen
Synthese von Chalkonderivaten
Chalkone sind eine Gruppe organischer Verbindungen mit vielfältigen pharmakologischen Aktivitäten. 4-(Benzyloxy)-2-methylbenzaldehyd wird bei der Synthese neuer Chalkonderivate verwendet, die vielversprechende antimikrobielle Aktivität gezeigt haben . Diese Derivate werden durch Kupplung mit verschiedenen substituierten aromatischen Aldehyden synthetisiert und durch ihre spektralen Daten charakterisiert. Die antimikrobielle Aktivität wird mit Methoden wie der Agardiffusion getestet.
Antimikrobielle Aktivität
Die Verbindung dient als Vorläufer bei der Synthese von Molekülen mit antimikrobiellen Eigenschaften. Forschungen zeigen, dass Derivate von This compound gegen verschiedene Bakterienstämme getestet wurden und ein signifikantes Potenzial zur Bekämpfung von mikrobiellen Infektionen aufweisen .
Antioxidative Eigenschaften
Derivate von This compound wurden auf ihre antioxidative Aktivität untersucht. Dies wird typischerweise mit Modellen wie dem Diphenylpikrylhydrazin (DPPH)-Assay bewertet, wobei Ascorbinsäure oft als Vergleichsstandard verwendet wird . Antioxidantien sind entscheidend für den Schutz von Zellen vor oxidativem Stress, der an verschiedenen Krankheiten beteiligt ist.
Katalyse und asymmetrische Synthese
Die Verbindung wird in der asymmetrischen Synthese und Katalyse eingesetzt. Sie dient als chirales Bauelement bei der Synthese biologisch aktiver Verbindungen, darunter Naturstoffe und Pharmazeutika. Ihre Rolle in der Katalyse ist entscheidend für die Steigerung der Reaktionsgeschwindigkeiten und die Selektivität gegenüber den gewünschten Produkten.
Arzneimittelentwicklung
In der Arzneimittelentwicklung ist This compound ein wertvolles Zwischenprodukt. Es trägt zur strukturellen Bildung von Arzneistoffmolekülen bei, insbesondere bei der Entwicklung neuer Therapeutika mit potentiellen Anwendungen bei der Behandlung verschiedener Gesundheitszustände.
Depigmentierungsmittel
Diese Verbindung findet auch Verwendung als Depigmentierungsmittel. Es ist an der Synthese von Mitteln beteiligt, die die Pigmentierung verändern können, was in der Dermatologie für Erkrankungen wie Hyperpigmentierung Anwendung findet .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVPJBJWJCZBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374913 | |
| Record name | 2-Methyl 4-benzyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101093-56-5 | |
| Record name | 2-Methyl 4-benzyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101093-56-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




